![molecular formula C7H6ClN3S B1400300 2-氯-4-(甲硫基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 1192711-79-7](/img/structure/B1400300.png)
2-氯-4-(甲硫基)-7H-吡咯并[2,3-d]嘧啶
描述
“2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It is used as a building block in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine”, often involves the use of organolithium reagents . For example, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Chemical Reactions Analysis
Pyrimidines, including “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine”, undergo various chemical reactions. For instance, 4-chloro-2-methylthiopyrimidine reacts with organolithium reagents to introduce a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
科学研究应用
Medicinal Chemistry Synthesis
2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine serves as a building block in medicinal chemistry synthesis. It is utilized in the total synthesis of marine alkaloids such as variolin B, which has potential antitumor and antiviral activities .
KDR Kinase Inhibitors
This compound is used in the synthesis of 2,4-disubstituted pyrimidines, which are a novel class of kinase inhibitors targeting KDR (kinase insert domain receptor), a key factor in angiogenesis and tumor growth .
Anti-inflammatory Agents
In the field of anti-inflammatory research, derivatives of this compound have been identified as inhibitors of NF-κB and AP-1, transcription factors that play a significant role in inflammation and immune responses .
Drug Development
The pyrimidine core of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is central to many FDA-approved drugs. Research focuses on synthetic approaches that improve druglikeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties .
安全和危害
未来方向
The future directions for “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential as a kinase inhibitor . There is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .
作用机制
Target of Action
It’s worth noting that pyrimidine derivatives have been known to target cyclin-dependent kinases (cdks), which are crucial drivers of the cell cycle . CDKs regulate the cell cycle and control the transcriptional process, which is an essential pathway for cell cycle regulatory machinery .
Mode of Action
Related compounds such as palbociclib, a small molecule cdk inhibitor, inhibit ser780/ser795 phosphorylation on rb protein to induce g1 arrest . This suggests that 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine might interact with its targets in a similar manner, leading to changes in the cell cycle.
Biochemical Pathways
Given its potential interaction with cdks, it can be inferred that it may affect the cell cycle regulatory machinery . This could lead to downstream effects such as the inhibition of cell division and potentially the prevention of uncontrolled cell growth and metastasis .
Pharmacokinetics
It is noted that the compound has a high gi absorption and is bbb permeant . Its lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
Based on its potential interaction with cdks, it could lead to the inhibition of cell division, potentially preventing uncontrolled cell growth and metastasis .
Action Environment
It is noted that thermal decomposition of the compound can lead to the release of irritating gases and vapors . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental conditions.
属性
IUPAC Name |
2-chloro-4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQADQROKOHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



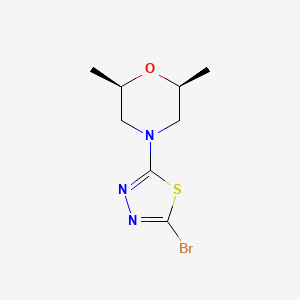
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
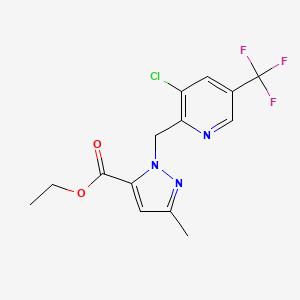
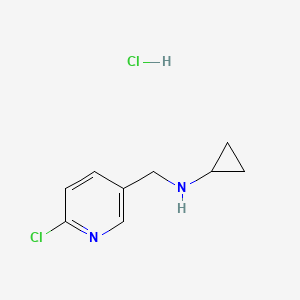

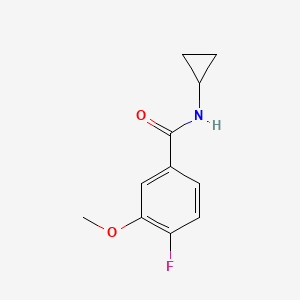
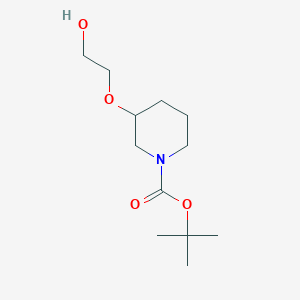
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
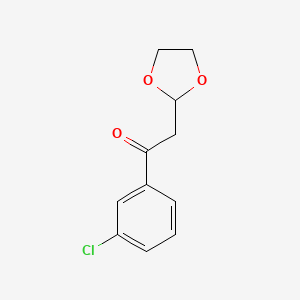
![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)
